7-(Aminomethyl)isoindolin-1-one is a nitrogen-containing heterocyclic compound recognized for its unique isoindoline structure. Its molecular formula is CHNO, with a molecular weight of 176.21 g/mol. The compound features an aminomethyl group attached to the isoindoline core, contributing to its distinct chemical properties and biological activities. It is classified as an isoindoline derivative and has garnered attention in medicinal chemistry due to its potential applications in drug development and materials science.
Various synthesis methods have been developed for 7-(aminomethyl)isoindolin-1-one, reflecting ongoing efforts to optimize synthetic routes for better yields and scalability:
The choice of reagents and conditions plays a critical role in the synthesis of 7-(aminomethyl)isoindolin-1-one. For instance, the use of tert-Butyllithium allows for effective lithiation, while ultrasonic conditions facilitate faster reaction rates and higher yields.
The compound's properties, such as bond lengths and angles, contribute to its stability and reactivity. The presence of the nitrogen atom in the isoindoline core enhances its ability to participate in various chemical reactions.
7-(Aminomethyl)isoindolin-1-one exhibits versatility as a building block in organic synthesis. It can undergo several reactions including:
The reactivity profile of 7-(aminomethyl)isoindolin-1-one makes it suitable for further modifications, which are essential for developing new therapeutic agents.
The mechanism of action for 7-(aminomethyl)isoindolin-1-one is primarily linked to its interactions with biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors, potentially modulating their activity. This interaction could influence cellular processes such as gene expression and proliferation.
Research indicates that compounds with similar structures often exhibit inhibitory effects on cancer cell proliferation and possess antimicrobial properties, making them candidates for therapeutic exploration.
Relevant data from studies indicate that the compound's unique structural features contribute significantly to its chemical behavior and potential applications in medicinal chemistry.
7-(Aminomethyl)isoindolin-1-one is valuable across various scientific fields:
Isoindolin-1-one derivatives represent a privileged scaffold in medicinal chemistry, with their historical impact deeply rooted in both natural product isolation and synthetic drug development. Over 170 naturally occurring isoindolinones have been identified from fungal sources, exhibiting diverse bioactivities such as anti-inflammatory, antiviral, and anticancer properties [1]. This natural abundance provided early inspiration for synthetic exploration. The clinical translation of isoindolinone-containing drugs began with thalidomide (marketed in the 1950s), despite its infamous teratogenicity, and evolved into safer immunomodulatory agents like lenalidomide and pomalidomide for multiple myeloma [3]. Concurrently, isoindolinones like PD172938 emerged as potent dopamine D4 receptor ligands, showcasing their applicability in central nervous system (CNS) disorders [2]. The scaffold's versatility is further evidenced by drugs spanning therapeutic categories: chlorthalidone (antihypertensive), mazindol (anorectic), and midostaurin (anticancer) all share the isoindolinone core [3]. Key milestones in isoindolinone-based drug development include:
Table 1: Historical Milestones in Isoindolin-1-one Drug Development
| Year | Compound | Therapeutic Area | Significance |
|---|---|---|---|
| 1950s | Thalidomide | Immunomodulatory | First clinical isoindolinone; withdrawn (teratogenicity) |
| 1990s | PD172938 | CNS (Dopamine D4 ligand) | Demonstrated scaffold applicability for neurotargets |
| 2000s | Lenalidomide/Pomalidomide | Anticancer (Myeloma) | Cereblon-modulating agents; improved safety profiles |
| 2010s | SMTP-7 (Orniplabin) | Antithrombotic (Stroke) | Fungal-derived fibrinolytic isoindolinone dimer |
| 2020s | 3-Methyl-PD172938 | CNS (Optimized D4 ligand) | "Magic methyl" effect enhancing receptor affinity |
This historical trajectory underscores the scaffold’s capacity for target diversification and optimization. The recent focus on strategic substitutions—particularly at the C3 and N-positions—has enabled fine-tuning of pharmacological properties while mitigating off-target effects [2] [6].
7-(Aminomethyl)isoindolin-1-one occupies a distinct niche within the isoindolinone family due to its regiochemically positioned aminomethyl group. Unlike C3-substituted derivatives (e.g., PD172938), the 7-substitution pattern directly influences the electron density of the fused benzene ring, modulating both hydrogen-bonding capacity and dipole moments. This positioning creates a unique pharmacophoric topology where the aminomethyl group (–CH₂NH₂) projects orthogonally to the lactam plane, enabling simultaneous engagement with:
The scaffold’s synthetic accessibility further enhances its utility. Key routes include:
Table 2: Hydrogen Bonding Interactions in Isoindolin-1-one Heterocycles
| Position | Donor Group | Acceptor Group | Bond Angle Flexibility | Role in Target Engagement |
|---|---|---|---|---|
| Lactam (C1=O) | – | Carbonyl oxygen | 150–170° | Key H-bond acceptor |
| Lactam (N–H) | Amide proton | – | 120–180° | Key H-bond donor |
| C7-Aminomethyl | –NH₂ / –NH₃⁺ | Amine nitrogen or proton | 90–130° | Salt bridge/H-bond formation |
The aminomethyl moiety at C7 confers distinctive pharmacophoric properties that enhance target affinity and selectivity:
Bioactivity data across analogs demonstrates the aminomethyl group’s criticality:
Table 3: Bioactivity of Aminomethyl-Isoindolinone Analogs
| Biological Target | Compound Class | Key Pharmacophore | Potency | Reference |
|---|---|---|---|---|
| Dopamine D4 receptor | 3-Methyl-PD172938 | C3 methyl + C7 aminomethyl | Kᵢ = 0.08 nM | [2] |
| TNF-α production | Fungal isoindolinone dimers | C7/C7' diamino derivatives | IC₅₀ = 0.3 µM | [1] |
| MDM2-p53 interaction | Spirocyclic isoindolinones | C7 aminomethyl + imidazole | Kᴅ = 45 nM | [4] |
| α-Glucosidase | N-(Phenoxydecyl)phthalimides | C7 aminomethyl linkers | IC₅₀ = 8.2 µM | [9] |
Synthetic strategies exploit these features through:
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2